molecular formula C11H7NO5 B2552541 4-Hydroxyquinoline-3,8-dicarboxylic acid CAS No. 111185-87-6

4-Hydroxyquinoline-3,8-dicarboxylic acid

Cat. No. B2552541
CAS RN: 111185-87-6
M. Wt: 233.179
InChI Key: YYLVBIBWUBXXRA-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-3,8-dicarboxylic acid is a heterocyclic compound with a versatile structure. It consists of a benzene ring fused with a pyridine moiety, resulting in a double-ring system. The molecular formula is C11H7NO5 . Quinoline derivatives like this one have gained attention due to their applications in industrial and medicinal chemistry .


Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing quinolines .

One specific example involves using enaminone as a replacement for 1,3-dicarbinols to improve the yield of quinoline-4-carboxylic acid .


Molecular Structure Analysis

  • Component Type : NON-POLYMER

Physical And Chemical Properties Analysis

  • NMR Spectra : The compound exhibits characteristic peaks in both ^1H and ^13C NMR spectra

properties

IUPAC Name

4-oxo-1H-quinoline-3,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLVBIBWUBXXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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